Parecoxib-d5 Sodium is classified under the category of analgesics and anti-inflammatory agents. It is typically derived from the synthesis of parecoxib, which involves various chemical reactions to modify its structure. The sodium salt form enhances its solubility and bioavailability, making it suitable for injection.
The synthesis of Parecoxib-d5 Sodium involves several key steps:
This method has been noted for its simplicity, high yield, and suitability for industrial production due to low costs and minimal impurities in the final product .
The molecular formula for Parecoxib-d5 Sodium is , with a molecular weight of approximately 392.40 g/mol. The structure includes a sulfonamide group, a propanoyl moiety, and a deuterated phenyl ring.
[Na+].CCC(=O)[N-]S(=O)(=O)c1ccc(cc1)c2c(C)onc2c3ccccc3
InChI=1S/C19H18N2O4S.Na/c1-3-17(22)21-26(23,24)16-11-9-14(10-12-16)18-13(2)25-20-19(18)15-7-5-4-6-8-15,+1/p-1
The presence of deuterium atoms in place of hydrogen atoms in specific positions enhances the stability and pharmacokinetic properties of the drug.
The primary chemical reactions involved in the synthesis of Parecoxib-d5 Sodium include:
These reactions are crucial for modifying the chemical structure to achieve desired pharmacological properties while ensuring high purity levels in the final product .
Parecoxib-d5 Sodium acts primarily as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins that mediate pain and inflammation. By inhibiting COX-2, Parecoxib-d5 Sodium reduces the production of these inflammatory mediators, thereby alleviating pain without significantly affecting COX-1, which protects the gastric mucosa.
The mechanism involves binding to the active site of COX-2, preventing substrate access and subsequent prostaglandin synthesis. This selectivity helps minimize gastrointestinal side effects commonly associated with non-selective NSAIDs .
Parecoxib-d5 Sodium exhibits several notable physical and chemical properties:
Relevant data indicates that the stability and solubility are significantly influenced by pH levels during formulation .
Parecoxib-d5 Sodium is primarily used in clinical settings for:
CAS No.: 119365-69-4
CAS No.: 4579-60-6
CAS No.: 53-57-6
CAS No.: 14674-72-7
CAS No.:
CAS No.: 7170-05-0